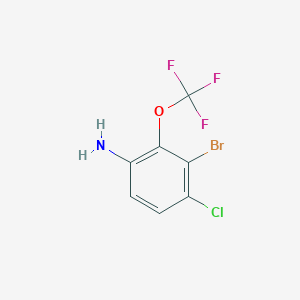

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline

Description

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring bromo (Br), chloro (Cl), and trifluoromethoxy (OCF₃) substituents at positions 3, 4, and 2, respectively, on the benzene ring. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance stability and modulate reactivity.

Properties

IUPAC Name |

3-bromo-4-chloro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(13)6(5)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEFSJPTKJAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)OC(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-4-chloro-2-(trifluoromethoxy)aniline typically involves:

- Starting from trifluoromethoxyaniline or related substituted anilines.

- Controlled halogenation to introduce bromine and chlorine at specific positions.

- Use of bromine chloride or bromine with chlorine to achieve selective bromochlorination.

- Use of acid binding agents (e.g., triethylamine) to control reaction environment.

- Organic solvents such as chloroform or 1,2-dichloroethane to dissolve reactants.

- Temperature control between 0°C and 80°C to optimize selectivity and yield.

Preparation via Bromochlorination of Trifluoromethoxyaniline

A patented method describes the preparation of bromo-4-trifluoromethoxyanilines with bis-substitution at the 2,6-positions, which is closely related to the target compound (this compound). The key steps are:

- Dissolving trifluoromethoxyaniline in an organic solvent such as chloroform or 1,2-dichloroethane.

- Cooling bromine to approximately -5°C and passing chlorine gas through it to form bromine chloride.

- Adding the bromine chloride solution dropwise to the trifluoromethoxyaniline solution at about 35°C in the presence of triethylamine as an acid-binding agent.

- Stirring the reaction mixture for 12 hours under insulated conditions.

- Filtering, distilling off solvents, and isolating the bromo-trifluoromethoxyaniline product.

Reaction Conditions and Yields:

| Parameter | Embodiment 1 (Chloroform) | Embodiment 2 (1,2-Dichloroethane) |

|---|---|---|

| Solvent | Chloroform (208 g) | 1,2-Dichloroethane (210 g) |

| Bromine | 43.3 g | 43.3 g |

| Chlorine | 17.5 g | 17.5 g |

| Trifluoromethoxyaniline | 44.6 g | 44.6 g |

| Triethylamine | 25.4 g | 25.4 g |

| Temperature | 35°C | 35°C |

| Reaction time | 12 hours | 12 hours |

| Yield | 90% (76 g) | 87.6% (74 g) |

This method emphasizes the molar ratio of trifluoromethoxyaniline, bromine chloride, and acid-binding agent as 1:2:1, with reaction temperatures ranging from 0°C to 80°C, preferably 30-40°C for optimal yield and selectivity.

Comparative Analysis of Preparation Methods

Research Findings and Notes

The bromochlorination method benefits from simplicity, high yield, and mild conditions. The use of bromine chloride as a halogenating agent in organic solvents with acid scavengers like triethylamine ensures selective substitution at the 3-bromo and 4-chloro positions on the trifluoromethoxyaniline ring.

The multi-step method, while more labor-intensive, allows for structural modifications and can be adapted to related compounds with different halogen substituents. It involves classical aromatic substitution and functional group interconversions with well-established reagents and conditions.

Control of temperature and molar ratios is critical in both methods to avoid over-halogenation or side reactions.

Purification typically involves filtration, solvent removal, and recrystallization to achieve high purity products suitable for pharmaceutical intermediate applications.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting Material | Trifluoromethoxyaniline | Commercially available or synthesized |

| Halogenating Agent | Bromine chloride (Br2 + Cl2 mixture) | Prepared by passing Cl2 through Br2 |

| Acid Binding Agent | Triethylamine | Neutralizes HCl formed during reaction |

| Solvent | Chloroform or 1,2-dichloroethane | Ensures dissolution and reaction control |

| Temperature | 30-40°C | Optimal for selectivity and yield |

| Reaction Time | 12 hours | Ensures complete halogenation |

| Yield | 87-90% | High yield with minimal by-products |

| Purification | Filtration, solvent removal, drying | Produces high purity product |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic compounds.

Scientific Research Applications

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The presence of electron-withdrawing groups can influence its reactivity and interaction with other molecules, affecting its overall mechanism of action.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents significantly influence electronic properties and reactivity. Key comparisons include:

*Calculated based on molecular formula C₇H₄BrClF₃NO.

Key Insights :

Reactivity Trends :

- Bromine at position 3 facilitates Suzuki-Miyaura cross-coupling reactions, while chlorine at position 4 may undergo displacement under harsh conditions .

- The OCF₃ group stabilizes the aromatic ring against electrophilic attack but activates it toward nucleophilic substitution at halogenated positions .

Biological Activity

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to an aniline structure. This arrangement imparts distinct electronic properties that influence its reactivity and interaction with biological targets.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 256.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity due to its strong electron-withdrawing nature, which can modulate the activity of biological pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signal transduction processes that are crucial for cellular responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar compounds. For instance, compounds with trifluoromethyl substitutions have shown promising antimicrobial activity against various pathogens.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 3-Bromo-4-chloroaniline | 0.8–1.6 | Mycobacterium tuberculosis |

| 2-Chloro-4-trifluoromethyl aniline | Varies | Various bacteria |

Case Studies

- Antitubercular Activity : Research indicates that compounds structurally related to this compound exhibit significant antitubercular activity. A study found that specific substitutions at the 2 and 4 positions enhance potency against Mycobacterium tuberculosis, with MIC values ranging from 0.8 to 1.6 µM for the most active derivatives .

- Cancer Cell Line Studies : In vitro evaluations on cancer cell lines such as HeLa and A549 have demonstrated that derivatives of anilines can exhibit moderate to potent antiproliferative activity. For example, analogs with halogen substitutions showed enhanced efficacy against these cell lines .

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting specific diseases. Its unique properties make it suitable for:

- Pharmaceutical Development : Used in the design of drugs with improved efficacy and selectivity.

- Agrochemical Formulations : Acts as an active ingredient in herbicides and fungicides, contributing to agricultural productivity while minimizing environmental impact.

- Material Science : Employed in creating advanced materials with enhanced durability and resistance to chemicals.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:

- Step 1: Nitration of 4-(trifluoromethoxy)aniline to introduce a nitro group at the 2-position, followed by reduction to yield the aniline intermediate .

- Step 2: Bromination and chlorination via electrophilic aromatic substitution (EAS). The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, directing substituents to meta/para positions. Optimize halogenation using catalysts like FeCl₃ or AlCl₃ in polar aprotic solvents (e.g., DCM) .

- Key Considerations: Monitor reaction temperatures (0–25°C) to minimize side reactions. Use HPLC or GC-MS to assess purity (>95% required for further applications) .

Advanced: How do substituent positions influence electronic properties and reactivity?

Methodological Answer:

The trifluoromethoxy group at the 2-position deactivates the aromatic ring, reducing electron density and directing electrophiles to the 4- and 6-positions. Comparative studies of analogs (e.g., 4-ethyl-2-(trifluoromethoxy)aniline) show:

- Electronic Effects: The -OCF₃ group increases lipophilicity (logP ~2.8) and stabilizes negative charges, enhancing binding to hydrophobic enzyme pockets .

- Reactivity Trends: Bromine and chlorine at the 3- and 4-positions further deactivate the ring, requiring harsher conditions for nucleophilic substitution. DFT calculations can predict charge distribution and reaction sites .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. The -OCF₃ group causes deshielding (~δ 120 ppm for ¹³C) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calc. 294.46 g/mol) and isotopic patterns for Br/Cl .

- X-ray Crystallography: Use SHELXL for small-molecule refinement. The trifluoromethoxy group often induces torsional strain, affecting crystal packing .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

While direct biological data are limited, structural analogs (e.g., 2-methoxy-4-(trifluoromethoxy)aniline) show:

- Antimicrobial Activity: IC₅₀ values of 5 µg/mL against Staphylococcus aureus due to membrane disruption .

- Receptor Binding: Fluorinated anilines enhance binding to cytochrome P450 enzymes. Assay recommendations:

- In vitro: Use liver microsomes to study metabolic stability.

- SAR Studies: Compare with 3-chloro-4-(difluoromethoxy)aniline to assess halogen effects .

Advanced: How to resolve spectral data contradictions (e.g., unexpected coupling in NMR)?

Methodological Answer:

- Case Study: A ¹H NMR singlet at δ 7.2 ppm may suggest para-substitution, but NOESY can confirm spatial proximity of Br/Cl.

- Troubleshooting: Use deuterated solvents (CDCl₃) to avoid peak splitting. For ambiguous signals, cross-validate with 2D NMR (HSQC, HMBC) .

Advanced: What computational approaches model substituent effects on reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites.

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The -OCF₃ group often forms halogen bonds with Ser/Thr residues .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazards: Skin irritation (GHS Category 2) and respiratory sensitization. Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced: How to address challenges in X-ray crystallography for halogenated anilines?

Methodological Answer:

- Crystal Growth: Use slow vapor diffusion with EtOAc/hexane. Halogens often form weak intermolecular interactions (C–X···π), complicating packing .

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms (Br/Cl) .

Advanced: How to achieve regioselectivity in further functionalization?

Methodological Answer:

- Directing Groups: The -NH₂ group can be temporarily protected (e.g., as acetamide) to redirect electrophiles.

- Metal Catalysis: Pd-catalyzed coupling (Suzuki-Miyaura) at the 5-position requires careful ligand selection (e.g., SPhos) to avoid dehalogenation .

Basic: What purification methods yield high-purity product?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/EtOAc (4:1). The compound’s polarity (Rf ~0.3) allows separation from byproducts .

- Recrystallization: Dissolve in hot MeOH, then cool to −20°C. Yield typically 70–85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.